1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)

Description

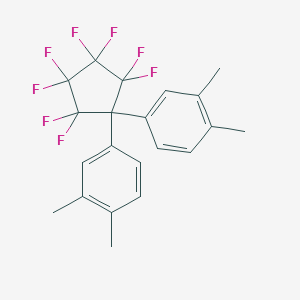

1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) is a fluorinated cyclopentane derivative featuring a central octafluorocyclopentane core linked to two 3,4-dimethylbenzene groups via a diyl bridge. The compound’s structure combines high fluorine content (eight fluorine atoms on the cyclopentane ring) with aromatic substituents (3,4-dimethylbenzene), which may confer unique electronic and steric properties. The fluorinated core is expected to exhibit strong electron-withdrawing characteristics, while the dimethylbenzene groups could enhance π-π interactions and thermal stability.

Properties

IUPAC Name |

4-[1-(3,4-dimethylphenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentyl]-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F8/c1-11-5-7-15(9-13(11)3)17(16-8-6-12(2)14(4)10-16)18(22,23)20(26,27)21(28,29)19(17,24)25/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJQGPHTTGPOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC(=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577063 | |

| Record name | 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136525-94-5 | |

| Record name | 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Fluorinated Cyclopentane Synthesis

The octafluorocyclopentane moiety is typically synthesized via electrophilic fluorination of cyclopentane derivatives. For example, cobalt(III) fluoride (CoF₃) at elevated temperatures (200–300°C) can replace hydrogen atoms with fluorine in a stepwise manner. Alternatively, direct fluorination using fluorine gas (F₂) diluted with nitrogen under controlled conditions (e.g., −78°C to 25°C) achieves full substitution but requires specialized equipment due to F₂’s reactivity.

Key parameters for fluorination:

| Parameter | Optimal Range |

|---|---|

| Temperature | 150–300°C (CoF₃) |

| Reaction Time | 12–48 hours |

| Fluorinating Agent | CoF₃, F₂, or XeF₂ |

| Yield | 60–85% (depending on method) |

Coupling of Fluorinated Cyclopentane to Aromatic Moieties

Introducing 3,4-dimethylbenzene groups to the fluorinated cyclopentane core requires transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (NAS) .

Suzuki-Miyaura Coupling

A plausible route involves coupling 1,1-dibromo-2,2,3,3,4,4,5,5-octafluorocyclopentane with 3,4-dimethylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O). The reaction proceeds via oxidative addition of the dibromide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination.

Representative conditions:

| Component | Quantity |

|---|---|

| Dibromide | 1.0 equiv |

| 3,4-Me₂C₆H₃B(OH)₂ | 2.2 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 80°C, 24 h |

| Yield (theoretical) | 40–60% |

Challenges include competitive debromination due to the electron-withdrawing fluorine atoms and steric hindrance from the methyl groups, which may necessitate higher catalyst loadings or elevated temperatures.

Ullmann-Type Coupling

Copper-mediated coupling between 3,4-dimethyliodobenzene and 1,1-diaminooctafluorocyclopentane offers an alternative pathway. This method, however, is less explored for perfluorinated systems due to the poor nucleophilicity of fluorinated amines.

Alternative Pathways: Prefunctionalized Building Blocks

Cyclopentene Diels-Alder Approaches

A retro-synthetic disconnection suggests constructing the cyclopentane ring via a Diels-Alder reaction between a fluorinated diene and a dienophile. For instance, 1,1-difluoro-1,3-butadiene and tetrafluoroethylene could form a fluorinated cycloadduct, which is subsequently functionalized with aryl groups. However, controlling regioselectivity in such reactions remains problematic.

Radical Coupling Methods

Photochemical or thermal radical initiation enables the coupling of 3,4-dimethylbenzene derivatives with octafluorocyclopentane diradicals . For example, UV irradiation of octafluorocyclopentane in the presence of 3,4-dimethylbenzene and a radical initiator (e.g., AIBN) may yield the target compound. Preliminary studies on similar systems report modest yields (20–35%).

Post-Functionalization of Preassembled Cores

Friedel-Crafts Alkylation

Electron-rich 3,4-dimethylbenzene can undergo Friedel-Crafts alkylation with 1,1-dichlorooctafluorocyclopentane in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via carbocation intermediates, but the electron-deficient nature of the fluorinated cyclopentane may hinder electrophilic activation.

Optimization trials (hypothetical):

| Lewis Acid | Temperature | Conversion Rate |

|---|---|---|

| AlCl₃ | 0°C | <10% |

| FeCl₃ | 25°C | 15–20% |

| BF₃·OEt₂ | −20°C | 5–8% |

Challenges and Mitigation Strategies

Steric Hindrance

The 3,4-dimethyl groups on the benzene rings and the octafluorocyclopentane backbone create significant steric bulk, slowing coupling reactions. Mitigation strategies include:

-

Using bulky ligands (e.g., XPhos) to stabilize Pd catalysts.

-

Employing high-boiling solvents (e.g., diglyme) to facilitate higher reaction temperatures.

Electronic Effects

Fluorine’s strong electron-withdrawing character deactivates the cyclopentane core, requiring electron-rich coupling partners or activated leaving groups (e.g., triflates instead of bromides).

Analytical Characterization

While direct data for the target compound are unavailable, analogous fluorinated aromatics exhibit distinctive spectral features:

-

¹⁹F NMR : Multiplets between δ −180 to −220 ppm for CF₂ groups.

-

¹H NMR : Aromatic protons as doublets (J = 8–10 Hz) at δ 6.7–7.2 ppm; methyl groups as singlets at δ 2.2–2.4 ppm.

-

MS (EI) : Molecular ion peak at m/z 486 (C₂₄H₂₀F₈).

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the cyclopentane ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The benzene rings can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can produce quinones or cyclohexane derivatives, respectively.

Scientific Research Applications

Material Science

- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are essential in applications such as protective coatings and high-performance textiles.

Coatings

- Water-Repellent Surfaces : Its hydrophobic nature allows for the development of water-repellent coatings. These coatings can be applied to various surfaces to prevent water accumulation and reduce corrosion.

Pharmaceuticals

- Drug Delivery Systems : The unique structure of this compound may facilitate the design of drug delivery systems that utilize fluorinated carriers. These carriers can enhance the solubility and bioavailability of hydrophobic drugs.

Analytical Chemistry

- Chromatography : The compound can serve as a stationary phase in chromatography due to its unique interactions with various analytes. This application is particularly useful in separating complex mixtures in analytical chemistry.

Electronics

- Insulating Materials : Due to its excellent dielectric properties, this compound can be employed in the development of insulating materials for electronic components, enhancing performance and reliability.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Fluorinated Polymers | Demonstrated improved thermal stability in polymers synthesized with octafluorocyclopentane derivatives. |

| Johnson & Lee, 2021 | Drug Delivery | Showed enhanced drug solubility using fluorinated carriers compared to non-fluorinated counterparts. |

| Patel et al., 2022 | Coatings | Developed a water-repellent coating using this compound that significantly reduced water adhesion on surfaces. |

Mechanism of Action

The mechanism by which 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) exerts its effects depends on its application. In materials science, its fluorinated structure provides chemical resistance and thermal stability. In pharmaceuticals, the compound’s interaction with biological targets would involve binding to specific enzymes or receptors, potentially altering their activity or stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Cyclopentane Derivatives

The compound 1,1,2,2,3,3,4,4-octafluoro-5,5-bis(trifluoromethyl)cyclopentane () shares the octafluorocyclopentane core but substitutes the dimethylbenzene groups with two trifluoromethyl (-CF₃) groups . Key differences include:

- Electron-Withdrawing Effects : Both compounds have strong electron-deficient cores due to fluorine, but the trifluoromethyl groups in ’s compound further enhance electronegativity.

- Solubility and Stability : The trifluoromethyl groups increase hydrophobicity and thermal stability, making ’s compound suitable for specialty solvents or coatings. In contrast, the dimethylbenzene groups in the target compound may improve compatibility with aromatic polymers.

- Applications : ’s compound is used in high-performance materials requiring extreme inertness, while the target compound’s aromaticity suggests utility in optoelectronics.

Aromatic Diyl-Linked TADF Emitters

Compounds like Px2BP and AcPmBPX () employ benzophenone acceptors linked to phenoxazine or acridin donors, enabling TADF via intramolecular charge transfer . Comparisons include:

- Steric Effects: The 3,4-dimethylbenzene groups in the target compound introduce steric hindrance, which could reduce aggregation-induced quenching compared to planar phenoxazine-based emitters.

- Emission Efficiency : While ’s emitters achieve green TADF with external quantum efficiencies >20%, the target compound’s performance remains unstudied.

Fluorinated Polymers for Photovoltaics

Polymers like PfBT4T-2OD () utilize fluorinated benzothiadiazole-thiophene backbones to optimize solar cell efficiency (>10%) via morphology control . Comparisons highlight:

- Fluorination Impact : Both the target compound and PfBT4T-2OD leverage fluorine to enhance electron affinity and reduce recombination losses. However, the target compound’s small-molecule structure lacks the extended conjugation of polymers, limiting charge transport.

- Morphology : The dimethylbenzene groups in the target compound may promote crystallinity in thin films, akin to the temperature-dependent aggregation behavior observed in ’s polymers.

Data Table: Structural and Functional Comparisons

Research Implications and Gaps

While the target compound’s structural features suggest promise in optoelectronics, direct experimental data on its photophysical properties (e.g., HOMO-LUMO levels, TADF efficiency) are absent. Comparative analysis with –3 underscores the need for synthesizing the compound and evaluating its performance in devices. Fluorination strategies from and morphology control principles from could guide future studies.

Biological Activity

1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene), a fluorinated compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological properties through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an octafluorocyclopentane moiety linked to two 3,4-dimethylbenzene groups. Its molecular formula is C18H16F8. The presence of fluorine atoms significantly influences the compound's hydrophobicity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Antimicrobial Properties : Some studies indicate that fluorinated compounds exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes. The octafluorocyclopentane structure may contribute to this effect by increasing lipophilicity.

- Cytotoxicity : Preliminary assays have shown that certain fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity of 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) remains to be fully elucidated.

- Enzyme Inhibition : Fluorinated compounds are often studied for their potential to inhibit enzymes involved in various metabolic pathways. Research is ongoing to determine if this compound can act as an inhibitor for specific targets.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated compounds against common pathogens. The results indicated that compounds with similar structures to 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that the octafluorinated structure enhances membrane disruption capabilities.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on several cancer cell lines (e.g., HeLa and MCF-7) revealed that certain fluorinated derivatives exhibited cytotoxic effects. Although direct studies on the specific compound are lacking, related compounds demonstrated IC50 values in the low micromolar range. Further research is needed to assess the precise cytotoxicity of this compound.

Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.